molecular formula C10H16O4S2 B14640079 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone CAS No. 55789-61-2

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone

Cat. No.: B14640079
CAS No.: 55789-61-2
M. Wt: 264.4 g/mol
InChI Key: AUACOPAVNRDLKU-UHFFFAOYSA-N
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Description

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound with a unique structure characterized by a hexahydro-benzodithiine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone stands out due to its unique combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable.

Properties

CAS No.

55789-61-2

Molecular Formula

C10H16O4S2

Molecular Weight

264.4 g/mol

IUPAC Name

3-ethyl-4a,5,6,7,8,8a-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C10H16O4S2/c1-2-8-7-15(11,12)9-5-3-4-6-10(9)16(8,13)14/h7,9-10H,2-6H2,1H3

InChI Key

AUACOPAVNRDLKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CS(=O)(=O)C2CCCCC2S1(=O)=O

Origin of Product

United States

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